molecular formula C7H10N4O3 B1523319 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU) CAS No. 1173022-65-5

5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)

Cat. No. B1523319
CAS RN: 1173022-65-5
M. Wt: 205.13 g/mol
InChI Key: POQOTWQIYYNXAT-TUCXKDRYSA-N
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Description

5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU) is a compound with the empirical formula C7H10N4O3 . It is also known as N-(4-Amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)acetimide . It is a labelled analogue of AAMU .


Synthesis Analysis

The synthesis of AAMU has been reported in the literature. It was detected, isolated, and purified using suitable solvent extraction and chromatographic techniques . The structure was confirmed by chemical synthesis .


Molecular Structure Analysis

The molecular weight of AAMU is 198.18 g/mol . Its molecular structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

AAMU is a metabolite produced in humans after the administration of caffeine . It was shown to be unstable in the presence of dilute base and/or methanol, giving rise to a deformylated compound .


Physical And Chemical Properties Analysis

AAMU is a solid substance with a color ranging from white to light pink . It has a melting point of over 305 °C . The storage temperature is recommended to be 2-8°C .

Scientific Research Applications

Synthesis and Standardization in Caffeine Metabolism Studies

AAMU, along with its related compound AFMU (5-acetylamino-6-formylamino-3-methyluracil), is synthesized for use as a standard material in the qualitative identification and quantitative determination of caffeine metabolism. This application is crucial in understanding how caffeine is metabolized in the human body, which can impact studies ranging from pharmacokinetics to dietary intake analysis (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).

Enzyme-linked Immunosorbent Assay (ELISA) for Phenotyping

The ratio of AAMU to 1-methylxanthine (1X) in urine samples, following caffeine ingestion, is used to indicate human N-acetyltransferase (NAT2) phenotypes. This ratio has historically been determined by liquid chromatography (LC) or capillary electrophoresis. Recent studies have investigated the use of competitive antigen ELISAs for this purpose, with the development of polyclonal antibodies against synthetic derivatives of AAMU and 1X. This method could simplify and potentially increase the accessibility of NAT2 phenotyping (Wong, Leyland-Jones, & Wainer, 1995).

Acetylator Phenotyping

AAMU plays a significant role in acetylator phenotyping, a process used to determine an individual's ability to metabolize certain drugs. This is often conducted through the analysis of caffeine metabolites in urine. The presence and ratios of these metabolites, including AAMU, are indicative of the acetylator status of an individual, which can influence drug efficacy and toxicity (Guo & Thormann, 1993).

Pharmacogenetic Studies

Pharmacogenetic studies utilize AAMU in determining NAT2 activity, which is crucial for assessing individual variations in response to medication and the detoxification process. The metabolite's presence in urine, especially after caffeine consumption, serves as a non-invasive marker for studying genetic polymorphisms related to drug metabolism and resistance (Pao, Sternberg, Rybak, & Pfeiffer, 2016).

Mechanistic Insights into Enzymatic Action

Beyond its role in phenotyping and metabolism studies, the structural and kinetic analysis of enzymes that interact with AAMU contributes to our understanding of antibiotic resistance mechanisms. By examining enzymes like AAC(6')-Ii, which acetylates aminoglycosides including AAMU, researchers can gain insights into the evolution of antibiotic resistance and the development of novel therapeutics (Draker, Northrop, & Wright, 2003).

Safety and Hazards

According to the safety data sheet, AAMU is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

properties

IUPAC Name

N-(6-(15N)azanyl-3-methyl-2,4-dioxo-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)/i4+1,5+1,6+1,7+1,8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQOTWQIYYNXAT-TUCXKDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13C]([15NH][13C](=O)[15N]([13C]1=O)C)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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